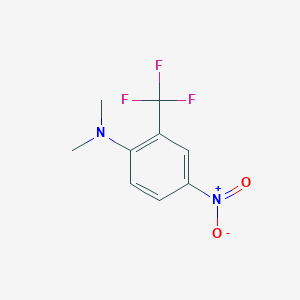

N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-13(2)8-4-3-6(14(15)16)5-7(8)9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZCWRMHLSZGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334672 | |

| Record name | N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54672-09-2 | |

| Record name | N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline typically involves the nitration of N,N-dimethyl-2-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The methyl groups attached to the nitrogen atom can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Hydrogen peroxide or other peroxides.

Major Products Formed

Reduction: N,N-dimethyl-4-amino-2-(trifluoromethyl)aniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: this compound N-oxide.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly those containing fluorine, which is crucial for developing pharmaceuticals and agrochemicals.

2. Biological Activity:

Research indicates that derivatives of this compound exhibit significant biological activities:

- Antimicrobial Properties: Studies have shown that certain derivatives demonstrate effective inhibition against bacterial strains such as Staphylococcus aureus, with minimum inhibitory concentrations comparable to standard antibiotics. This suggests potential applications in developing new antimicrobial agents.

- Anticancer Activity: In vivo studies using zebrafish models revealed that derivatives of this compound can inhibit tumor growth through mechanisms involving apoptosis induction via mitochondrial pathways.

Anticancer Activity in Zebrafish Models

A study conducted on zebrafish embryos demonstrated that specific derivatives of this compound significantly inhibited tumor growth. The mechanism involved apoptosis induction through mitochondrial pathways, showcasing the compound's potential as a lead structure for anticancer drug development.

Antimicrobial Efficacy Against Staphylococcus aureus

In vitro assays indicated that derivatives exhibited effective growth inhibition against Staphylococcus aureus. The results showed minimum inhibitory concentrations comparable to traditional antibiotics, highlighting their potential as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline depends on the specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In nucleophilic substitution reactions, the nitro group acts as a leaving group, allowing the nucleophile to attack the aromatic ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Trifluoromethyl Group Position

2-(Trifluoromethyl)aniline Derivatives (e.g., N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline):

- The ortho (-CF₃) group reduces basicity due to steric hindrance and electron-withdrawing effects, enhancing stability in acidic environments .

- In biological systems, ortho-substituted trifluoromethylanilines exhibit higher activity and lower cytotoxicity compared to meta- or para-substituted analogs. For example, 2-(trifluoromethyl)aniline derivatives in calixarene-based compounds showed superior antimicrobial activity .

3- or 4-(Trifluoromethyl)aniline Derivatives :

- 3-(Trifluoromethyl)aniline derivatives are less active due to unfavorable electronic interactions .

- 4-(Trifluoromethyl)aniline derivatives (e.g., N,N-dimethyl-4-(trifluoromethyl)aniline) lack the nitro group, reducing their electron-deficient character and reactivity in electrophilic substitutions .

Nitro Group Impact

- The 4-nitro group in this compound enhances electron-withdrawing effects, polarizing the aromatic ring and increasing susceptibility to nucleophilic attack. This contrasts with non-nitro analogs like N-methyl-4-(trifluoromethyl)aniline (CAS: 22864-65-9), which are less reactive in coupling reactions .

Comparison with Other Aniline Derivatives

- Reactivity: The nitro group in the target compound facilitates reactions such as reduction to amines or participation in Ullmann-type couplings, unlike non-nitro analogs .

Key Research Findings and Trends

- Ortho Effect : The 2-(trifluoromethyl) group’s steric and electronic effects optimize bioactivity while minimizing toxicity .

- Nitro Group Synergy: Combining -NO₂ and -CF₃ enhances electron deficiency, improving interactions with biological targets like tubulin or cholinesterases .

- Synthetic Flexibility : Transition-metal catalysis enables scalable production of this compound, contrasting with labor-intensive routes for dinitroanilines .

Biological Activity

N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline (CAS Number: 54672-09-2) is an organic compound with significant biological activity, attributed to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 232.25 g/mol

- Functional Groups : Nitro group (-NO), trifluoromethyl group (-CF), and dimethylamino group (-N(CH))

The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes, while the nitro group may participate in redox reactions that influence biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against a range of pathogens. The compound's ability to disrupt microbial membranes is under investigation.

- Anticancer Activity : Research suggests that this compound may inhibit certain cancer cell lines. The mechanisms may involve interference with cellular signaling pathways or induction of apoptosis in malignant cells.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction Reactions : The nitro group can be reduced to an amine, which may lead to different biological effects compared to the parent compound .

- Electrophilic Interactions : The trifluoromethyl group may facilitate interactions with nucleophiles in biological systems, potentially leading to modifications of proteins or nucleic acids .

- Enzyme Inhibition : Studies suggest that this compound could act as an inhibitor for specific enzymes involved in cancer metabolism, although detailed mechanisms remain to be elucidated .

Study on Anticancer Activity

A study published in Cancer Research evaluated the effects of this compound on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 18 | Disruption of mitochondrial function |

These findings suggest that the compound exhibits selective cytotoxicity against cancer cells, warranting further investigation into its therapeutic potential .

Antimicrobial Efficacy

In another study assessing antimicrobial activity, this compound was tested against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The results indicate promising antimicrobial properties, particularly against fungal infections .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 60°C | 89% | |

| Three-component coupling | KF, 18-crown-6, THF, 65°C | 28% |

Advanced Question: How can contradictions in spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:

Discrepancies in NMR assignments often arise from electron-withdrawing groups (e.g., -NO₂, -CF₃) altering resonance patterns. Comparative studies with analogs (e.g., 4-nitro-3-(trifluoromethyl)aniline) show that:

- ¹H NMR : The -CF₃ group deshields adjacent protons, shifting aromatic protons downfield (δ 7.5–8.5 ppm).

- ¹⁹F NMR : The -CF₃ group resonates at δ -60 to -65 ppm, while perfluoroalkyl chains (e.g., -C(CF₃)₂F) appear at δ -70 to -80 ppm .

Use density functional theory (DFT) to model electronic environments and validate experimental data. For example, natural bond orbital (NBO) analysis can quantify hyperconjugative interactions between nitro and trifluoromethyl groups .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identify nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

- UV-Vis : Monitor π→π* transitions (λₐᵦₛ ~300–350 nm) influenced by electron-withdrawing groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 265) and fragmentation patterns .

Advanced Question: How do computational methods (e.g., DFT) aid in understanding its reactivity and electronic structure?

Methodological Answer:

DFT calculations at the B3LYP/6-311++G(d,p) level predict frontier molecular orbitals (FMOs):

- The nitro group lowers the HOMO energy (-6.5 eV), enhancing electrophilic substitution resistance.

- The trifluoromethyl group increases electron deficiency, directing meta/para substitution in reactions .

NBO analysis quantifies charge transfer from the amino group to nitro/CF₃ moieties (stabilization energy ~25–30 kcal/mol), explaining regioselectivity .

Q. Table 2: Key DFT Parameters

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Predicts nucleophilic attack sites |

| NBO Stabilization | 25–30 kcal/mol | Explains substituent electronic effects |

Basic Question: What are best practices for handling and storing this compound?

Methodological Answer:

- Storage : Store as a powder at -20°C (stable for 3 years) or in solvent at -80°C (6 months). Avoid repeated freeze-thaw cycles.

- Solubility : Soluble in DMF, DMSO, and ethyl acetate. Prepare stock solutions in aliquots to minimize degradation .

Advanced Question: How can crystallographic data resolve ambiguities in molecular geometry?

Methodological Answer:

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines bond angles and torsion angles. For example:

- The nitro group adopts a planar conformation (C-N-O₂ angle ~120°).

- The trifluoromethyl group exhibits rotational disorder, modeled with partial occupancy .

Compare experimental data with Cambridge Structural Database (CSD) entries for similar compounds to validate geometry .

Advanced Question: How does the compound’s electronic structure influence its biological or catalytic applications?

Methodological Answer:

The electron-deficient aromatic ring enhances binding to electron-rich biomolecular targets (e.g., enzyme active sites). In medicinal chemistry, derivatives show potential as kinase inhibitors due to nitro/CF₃ groups stabilizing π-π stacking interactions. In catalysis, the CF₃ group increases Lewis acidity, enabling use in fluorination reactions .

Basic Question: What analytical standards are used to validate purity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.